REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[Br:11][CH2:12][CH2:13][OH:14]>C(OCC)(=O)C>[Br-:11].[OH:14][CH2:13][CH2:12][N+:6]1[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[S:3][C:2]=1[CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
5.87 g
|
Type
|
reactant
|
Smiles
|
CC=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
49.2 g
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling the reaction mixture to room temperature
|
Type
|
CUSTOM
|
Details
|
decanting
|
Type
|
DISSOLUTION
|
Details
|
the resultant solid was then dissolved in methanol (50 ml)
|
Type
|
CUSTOM
|
Details
|
precipitated with ethyl acetate (300 ml)
|
Type
|
CUSTOM
|
Details
|
The solid was again recrystallized from a mixture of methanol and ethyl acetate
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (2×25 ml)
|
Type
|
CUSTOM
|
Details
|
dried in an oven under high vacuum at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].OCC[N+]1=C(SC2=C1C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.21 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |